molecular formula C20H24N2O4S B4988540 N-mesityl-3-(4-morpholinylsulfonyl)benzamide

N-mesityl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4988540
M. Wt: 388.5 g/mol
InChI Key: FSQOALVUDWSOIM-UHFFFAOYSA-N
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Description

Benzamide derivatives, including compounds with morpholine and sulfonyl functional groups, are of significant interest due to their potential biological activities and applications in medicinal chemistry. These compounds are investigated for various pharmacological properties, including antidepressant activities and anticancer effects. The synthesis and analysis of these compounds involve complex chemical reactions, highlighting the importance of understanding their molecular structure, chemical and physical properties for potential applications in drug development.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical reactions, including the interaction of chlorobenzamide with morpholine in the presence of a hydrogen chloride acceptor for the synthesis of antidepressants like befol (Donskaya et al., 2004). Other methods include condensation reactions, electrochemical synthesis, and reactions involving isocyanides for the introduction of sulfonyl and morpholine groups, indicating the versatility of chemical approaches for creating complex benzamide structures.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, provides insights into the geometrical configuration, bond lengths, angles, and overall 3D structure of benzamide derivatives. These analyses reveal the twist-boat conformation of morpholinone rings, intramolecular hydrogen bonding, and the stabilization mechanisms of these molecules (Pang et al., 2006).

Chemical Reactions and Properties

Benzamide compounds engage in various chemical reactions, including Michael type addition reactions, and have been explored for their ability to form complexes with different metals. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of benzamide derivatives. The chemical properties, such as reactivity and stability, are influenced by the presence of sulfonyl and morpholine groups, which also impact their potential as biological agents.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting points, and crystalline structure, are essential for their application in drug design. High-resolution structural determination methods provide detailed information about the crystalline forms, which is crucial for understanding the bioavailability and drug delivery aspects of these compounds.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as their acidity, basicity, and reactivity towards various reagents, play a significant role in their pharmacological activity. Studies on sulfamoyl benzamide derivatives as selective inhibitors highlight the importance of the chemical structure in determining their selectivity and potency as enzyme inhibitors (Zaigham et al., 2023).

Future Directions

The future directions for the study of “N-mesityl-3-(4-morpholinylsulfonyl)benzamide” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the known activities of benzamides, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-11-15(2)19(16(3)12-14)21-20(23)17-5-4-6-18(13-17)27(24,25)22-7-9-26-10-8-22/h4-6,11-13H,7-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQOALVUDWSOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide

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